Scopoletin Exhibits Superior Acaricidal Activity Compared to Structural Analogs
Scopoletin demonstrated significantly stronger acaricidal activity against carmine spider mites (Tetranychus cinnabarinus) compared to its close structural analogs. In a head-to-head bioassay, its lethality was quantified, showing a clear advantage over other coumarins [1]. This activity is mediated through the targeting of the plasma membrane Ca2+-ATPase 1 (TcPMCA1), as elucidated by 3D-QSAR and molecular docking studies [2].
| Evidence Dimension | Acaricidal activity (Lethality rate) against Tetranychus cinnabarinus |
|---|---|
| Target Compound Data | 100% mortality at 5 mg/mL |
| Comparator Or Baseline | Umbelliferone, Esculetin, Coumarin (all showed significantly lower mortality at the same concentration) |
| Quantified Difference | Scopoletin was the most potent among all 18 tested coumarin compounds [1]. |
| Conditions | In vivo bioassay on carmine spider mites; slide-dip method; 24-hour exposure [1]. |
Why This Matters
This evidence directly supports the selection of Scopoletin over other coumarins for developing novel, potent, and targeted botanical acaricides.
- [1] Zhang, Y., et al. (2006). Study on acaricidal bioactivity and quantitative structure activity relationship of coumarin compounds against Tetranychus cinnabarinus Bois. (Acari: Tetranychidae). Chinese Journal of Pesticide Science, 8(1), 30-35. View Source
- [2] Li, H., et al. (2017). 3D-QSAR and Molecular Docking Studies on the TcPMCA1-Mediated Detoxification of Scopoletin and Coumarin Derivatives. International Journal of Molecular Sciences, 18(7), 1380. View Source
